molecular formula C9H7N5S B14017658 9-pyrrol-1-yl-3H-purine-6-thione CAS No. 37154-83-9

9-pyrrol-1-yl-3H-purine-6-thione

Cat. No.: B14017658
CAS No.: 37154-83-9
M. Wt: 217.25 g/mol
InChI Key: OFAFUUDNMXPKBV-UHFFFAOYSA-N
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Description

9-Pyrrol-1-yl-3H-purine-6-thione is a heterocyclic compound that contains both pyrrole and purine rings. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-pyrrol-1-yl-3H-purine-6-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole derivatives with purine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-Pyrrol-1-yl-3H-purine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

9-Pyrrol-1-yl-3H-purine-6-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, including conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 9-pyrrol-1-yl-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, its ability to intercalate with nucleic acids can disrupt DNA replication and transcription processes.

Comparison with Similar Compounds

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Purine: A bicyclic heterocycle with nitrogen atoms at positions 1, 3, 7, and 9.

    Thione Derivatives: Compounds containing a carbon-sulfur double bond.

Uniqueness: 9-Pyrrol-1-yl-3H-purine-6-thione is unique due to its combination of pyrrole and purine rings with a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37154-83-9

Molecular Formula

C9H7N5S

Molecular Weight

217.25 g/mol

IUPAC Name

9-pyrrol-1-yl-3H-purine-6-thione

InChI

InChI=1S/C9H7N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h1-6H,(H,10,11,15)

InChI Key

OFAFUUDNMXPKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

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